molecular formula C26H24F2N2O3S B394246 (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Cat. No.: B394246
M. Wt: 482.5g/mol
InChI Key: LGDBWWSWFCRLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under specific conditions . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or water radical cations for oxidation reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

(2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-FLUORO-4-METHOXYPHENYL)-N-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of methoxy, fluoro, and thiazole groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H24F2N2O3S

Molecular Weight

482.5g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-fluoro-4-methoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C26H24F2N2O3S/c1-31-23-11-5-18(15-21(23)28)22-16-34-26(29-20-8-6-19(27)7-9-20)30(22)13-12-17-4-10-24(32-2)25(14-17)33-3/h4-11,14-16H,12-13H2,1-3H3

InChI Key

LGDBWWSWFCRLQD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2C(=CSC2=NC3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=CSC2=NC3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)F)OC

Origin of Product

United States

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